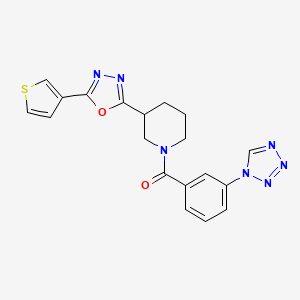

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a structurally complex molecule featuring three key heterocyclic moieties: tetrazole, 1,3,4-oxadiazole, and piperidine. The tetrazole group (1H-tetrazol-1-yl) is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug-like molecules . This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic diversity is critical .

Properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2S/c27-19(13-3-1-5-16(9-13)26-12-20-23-24-26)25-7-2-4-14(10-25)17-21-22-18(28-17)15-6-8-29-11-15/h1,3,5-6,8-9,11-12,14H,2,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPNFNLDTFJKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, one would start with 3-aminobenzoic acid, which would undergo diazotization to introduce the tetrazole group. Following this, a series of condensation reactions with appropriate reagents to introduce the oxadiazole and thiophene functionalities would be performed. Finally, the piperidine moiety would be introduced via nucleophilic substitution reactions.

Industrial Production Methods:

Industrial production of this compound would likely involve optimizing the yield and purity through high-efficiency catalytic processes and continuous flow systems. The use of scalable reaction conditions such as microwave-assisted synthesis or solvent-free reactions might also be considered to enhance productivity and sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

Reduction: The nitro group in intermediates might be reduced to an amine.

Substitution: The tetrazole can participate in nucleophilic aromatic substitution reactions due to its electron-withdrawing nature.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

Substitution: Sodium hydride (NaH) or n-butyllithium (n-BuLi) in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed:

Oxidation of thiophene yields thiophene sulfoxide and thiophene sulfone.

Reduction of nitro intermediates forms aromatic amines.

Substitution reactions produce a variety of substituted phenyl tetrazoles and piperidinyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives containing tetrazole and oxadiazole moieties exhibit significant antimicrobial activity. A study highlighted that various synthesized compounds from similar classes demonstrated promising antibacterial and antifungal activities against a range of pathogens. The mechanisms often involve disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity

Recent investigations into related compounds have indicated potential anticancer properties. For instance, compounds featuring the oxadiazole structure have been evaluated for their cytotoxic effects on cancer cell lines such as HCT116, MCF7, and HUH7. These studies often employ assays like the NCI-60 sulforhodamine B assay to determine efficacy against specific cancer types . Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression.

Neurological Applications

Some derivatives have been explored for their ability to act as selective inhibitors of histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases. Such compounds may provide therapeutic benefits in conditions like peripheral neuropathy by modulating gene expression related to neuronal survival and function .

Case Studies

- Antimicrobial Evaluation : A series of tetrazole-substituted piperidine derivatives were synthesized and tested for antimicrobial activity using standard methods. Compounds showed significant activity against Gram-positive bacteria compared to Gram-negative strains, suggesting structural modifications could enhance efficacy .

- Cytotoxicity Assessments : In vitro studies on synthesized oxadiazole derivatives revealed notable cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidine ring could optimize anticancer potency .

- Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinities of these compounds to various biological targets. The results indicate favorable interactions that support further development as therapeutic agents .

Mechanism of Action

The compound’s mechanism of action is often related to its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, potentially inhibiting enzymes. The piperidine and oxadiazole rings can interact with biological membranes or proteins, altering their function or stability. This multi-target approach makes the compound a valuable scaffold in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Piperidine Moieties

describes the synthesis of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28), which share the tetrazole-piperidine core but lack the oxadiazole-thiophene substitution. Key differences include:

- Substituent Variation: The target compound replaces the ethanone linker in derivatives 22–28 with a methanone group and introduces a 1,3,4-oxadiazole-thiophene system. This modification likely enhances aromatic interactions and alters solubility profiles.

Methanone Derivatives with Heterocyclic Systems

and highlight methanone-based compounds with divergent heterocyclic frameworks:

- Compound 3a ([5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone) features an indole-pyrazole hybrid system. Unlike the target compound, its bioactivity (unreported in evidence) may hinge on indole’s electron-rich nature, which differs from the tetrazole-oxadiazole combination .

- Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl () includes a pyrazoline ring, offering conformational rigidity compared to the flexible piperidine in the target compound. This structural difference could influence pharmacokinetic properties such as metabolic stability .

Functional Group Contributions

- Tetrazole vs. Pyrazole/Indole : Tetrazole’s high nitrogen content and acidity (pKa ~4.9) enhance solubility and metal-binding capacity, whereas pyrazole/indole systems prioritize hydrophobic interactions .

- Oxadiazole-Thiophene vs. Phenyl Substituents : The thiophene-oxadiazole system in the target compound may improve electron-deficient aromatic interactions compared to simpler phenyl groups in analogues like derivatives 22–28 .

Bioactivity and Pharmacological Potential

- Anticancer Activity: notes that ferroptosis-inducing compounds (e.g., oxadiazoles) show selective toxicity in oral squamous cell carcinoma (OSCC). The target compound’s oxadiazole-thiophene system may similarly modulate redox pathways .

- Antimicrobial Potential: Tetrazole-piperidine hybrids (e.g., derivatives 22–28) are often explored for antimicrobial activity. The addition of an oxadiazole-thiophene group could broaden spectrum efficacy .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, identified by its CAS number 2034278-34-5, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.5 g/mol. Its structure features a tetrazole ring, which is known for enhancing biological activity due to its ability to form hydrogen bonds and interact with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC50 values against different tumor types:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 3.29 | |

| H460 (Lung Cancer) | 10.0 | |

| MCF-7 (Breast Cancer) | 0.28 | |

| PC3 (Prostate Cancer) | 10.0 |

The compound demonstrated potent growth inhibition in the HCT116 and MCF-7 cell lines, indicating its potential as an anticancer agent. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents significantly influence the compound's efficacy.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of tubulin polymerization and interference with microtubule dynamics. Molecular docking studies indicate that it binds effectively to tubulin, disrupting mitotic spindle formation during cell division, which is crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains, yielding notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

A recent case study reported on the synthesis and evaluation of similar compounds indicated that derivatives containing thiophene and oxadiazole moieties exhibited enhanced biological activities compared to their simpler counterparts . The study emphasized the importance of structural diversity in optimizing pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.